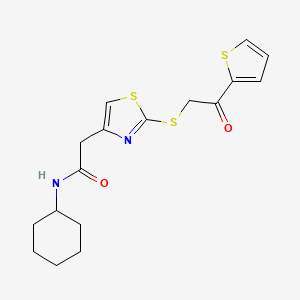

N-cyclohexyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Description

N-cyclohexyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a heterocyclic compound featuring a thiophen-2-yl group, a thiazole ring, and an acetamide scaffold.

Propriétés

IUPAC Name |

N-cyclohexyl-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S3/c20-14(15-7-4-8-22-15)11-24-17-19-13(10-23-17)9-16(21)18-12-5-2-1-3-6-12/h4,7-8,10,12H,1-3,5-6,9,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSZHRKHUIZXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-cyclohexyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a cyclohexyl group, a thiazole ring, and a thiophene moiety, which contribute to its biological efficacy. The thiazole and thiophene groups are known for their roles in various pharmacological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A systematic study on thiazole analogs demonstrated their efficacy against various bacterial strains. The modifications to the N-aryl amide group linked to the thiazole ring significantly enhance their in vitro activity against pathogens such as Plasmodium falciparum, the causative agent of malaria .

Anticancer Activity

The compound's anticancer potential has been explored through various studies. A notable case study involved the evaluation of thiazole derivatives against cancer cell lines, where compounds similar to N-cyclohexyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide showed significant cytotoxic effects. These studies suggest that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhances the anticancer activity while maintaining low cytotoxicity towards normal cells .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that:

- Electron-Withdrawing Groups : Modifications at the ortho position of the phenyl ring with electron-withdrawing groups significantly improve biological activity.

- Substituent Effects : The presence of small atoms like hydrogen or fluorine at the para position is preferred for optimal activity .

These findings indicate that careful modification of substituents can lead to compounds with enhanced therapeutic profiles.

Case Study 1: Antimalarial Activity

A series of thiazole derivatives were synthesized and tested for antimalarial activity against Plasmodium falciparum. The results indicated that specific modifications led to compounds with high potency and low cytotoxicity in HepG2 cell lines. The most effective compounds demonstrated IC50 values in the low micromolar range, highlighting their potential as antimalarial agents .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, derivatives of thiazoles were evaluated against various cancer cell lines. The findings revealed that certain modifications resulted in compounds exhibiting IC50 values significantly lower than existing treatments, suggesting a promising avenue for further development .

Comparaison Avec Des Composés Similaires

Structural Features

The compound’s unique combination of a thiophene ring, thiazole core, and cyclohexyl-acetamide side chain distinguishes it from related derivatives. Key structural comparisons include:

Thioxothiazolidinone Derivatives

- N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide (): Features a thioxothiazolidinone ring instead of a thiazole. The thioxo (S=O) group may enhance hydrogen bonding, relevant to urease inhibition .

- Compound 9 (): Contains a 4-chlorobenzylidene substituent on a thioxoacetamide scaffold.

Benz[d]isothiazole-Triazole Hybrids

- Compound 4j (): Integrates a triazole ring and benz[d]isothiazole core. The triazole’s nitrogen-rich structure facilitates metal coordination, whereas the thiophene in the target compound offers planar conjugation for π-stacking .

ACE2-Binding Triazole Derivatives

- N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide (): Shares a thiazole ring but incorporates a triazole and phenoxy group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.